n-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-n-ethyl-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-DIOXO-1H-PYRIMIDIN-5-YL)-N-ETHYL-4-METHYL-BENZENESULFONAMIDE is a complex organic compound with a unique structure that combines a pyrimidine ring with a benzenesulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIOXO-1H-PYRIMIDIN-5-YL)-N-ETHYL-4-METHYL-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine ring and the benzenesulfonamide group separately. These two components are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include ethylating agents, sulfonyl chlorides, and various catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-DIOXO-1H-PYRIMIDIN-5-YL)-N-ETHYL-4-METHYL-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(2,4-DIOXO-1H-PYRIMIDIN-5-YL)-N-ETHYL-4-METHYL-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions, particularly those involving sulfonamide groups.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2,4-DIOXO-1H-PYRIMIDIN-5-YL)-N-ETHYL-4-METHYL-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,4-DIOXO-1H-PYRIMIDIN-5-YL)-4-ETHOXYBENZAMIDE: This compound has a similar pyrimidine ring but differs in the substituent on the benzene ring.
N-(2,4-DIOXO-1H-PYRIMIDIN-5-YL)-2,2,2-TRIFLUOROACETAMIDE: This compound features a trifluoroacetamide group instead of a benzenesulfonamide group.
Uniqueness
N-(2,4-DIOXO-1H-PYRIMIDIN-5-YL)-N-ETHYL-4-METHYL-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
6937-80-0 |
---|---|
Molekularformel |
C13H15N3O4S |
Molekulargewicht |
309.34 g/mol |
IUPAC-Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-N-ethyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H15N3O4S/c1-3-16(11-8-14-13(18)15-12(11)17)21(19,20)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H2,14,15,17,18) |
InChI-Schlüssel |
QPLWTVRWXOEOBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CNC(=O)NC1=O)S(=O)(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.